2-(4-溴苯基)-3'-氰基苯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

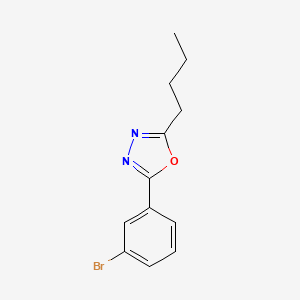

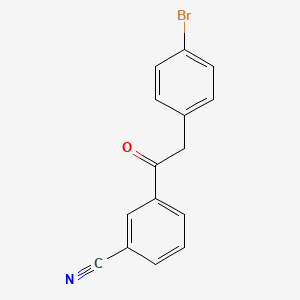

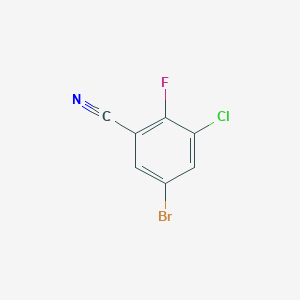

2-(4-Bromophenyl)-3'-cyanoacetophenone is a chemical compound that is part of the broader family of acetophenone derivatives. These compounds are known for their diverse applications in organic synthesis and potential pharmacological activities. The presence of the bromine atom and the cyano group in the molecule suggests that it could be a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of related bromoacetophenone derivatives has been explored in the literature. For instance, 4'-bromoacetophenone-pyrrolecarboxamide conjugates have been synthesized and investigated for their ability to cleave DNA upon photoexcitation . Although the exact synthesis of 2-(4-Bromophenyl)-3'-cyanoacetophenone is not detailed in the provided papers, the methodologies used for similar compounds typically involve palladium-catalyzed reactions or other forms of catalytic activation to introduce the desired functional groups onto the acetophenone core.

Molecular Structure Analysis

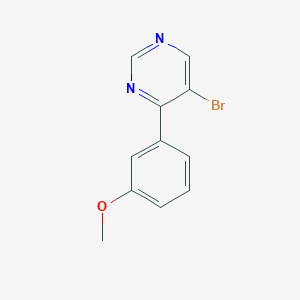

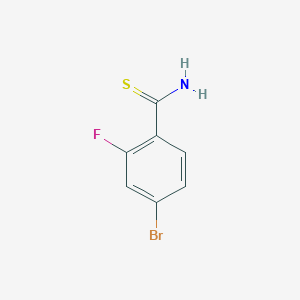

The molecular structure of 2-(4-Bromophenyl)-3'-cyanoacetophenone would include a bromophenyl ring and a cyano group attached to an acetophenone backbone. The presence of these substituents would influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules. The exact structure and electronic distribution would require further analysis, possibly through computational chemistry methods or X-ray crystallography.

Chemical Reactions Analysis

Compounds similar to 2-(4-Bromophenyl)-3'-cyanoacetophenone have been shown to participate in various chemical reactions. For example, 4'-bromoacetophenone derivatives have been used as photoinducible DNA cleaving agents, where the bromine atom plays a crucial role in the generation of monophenyl radicals . Additionally, bromoacetophenone derivatives can undergo Suzuki-coupling reactions to form biphenyl structures, as demonstrated in the synthesis of 2-(4-hydroxybiphenyl-3-yl)-1H-indoles . These reactions highlight the potential of bromoacetophenone derivatives to engage in radical generation and cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenyl)-3'-cyanoacetophenone would be influenced by its functional groups. The bromine atom would likely increase the molecular weight and contribute to the compound's density and boiling point. The cyano group would introduce polarity to the molecule, potentially affecting its solubility in organic solvents and water. The exact properties would need to be determined experimentally through techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.

科学研究应用

抗真菌和抗菌特性

2-(4-溴苯基)-3'-氰基苯乙酮在抗真菌和抗菌应用中展现出显著潜力。一项研究表明,该化合物的衍生物,特别是3-(卤代苯基)-5-酰氧甲基-2,5-二氢呋喃-2-酮,对酵母菌和霉菌,包括氟康唑耐药酵母分离物和曲霉属菌株,显示出广谱的体外活性,且细胞毒性和急性毒性低,暗示了进一步临床研究的潜力 (Buchta et al., 2004)。

抗氧化活性

对2-(4-溴苯基)-3'-氰基苯乙酮衍生物的研究表明它们具有抗氧化性质。一项研究从3-溴苯乙酮合成了(E)-1-(3-溴苯基)-3-(4-异丙基苯基)丙-2-烯-1-酮,显示出作为抗氧化剂的潜力较低,暗示了其在氧化应激相关研究中的潜力 (Brahmana et al., 2021)。

与DNA相互作用和药理潜力

多项研究探讨了2-(4-溴苯基)-3'-氰基苯乙酮衍生物与DNA的相互作用及其潜在的药理应用。例如,基于溴苯乙酮的光核酶,包括4'-溴苯乙酮-吡咯甲酰胺共轭物,已被研究其光诱导DNA切割活性 (Wender & Jeon, 1999)。此外,一项关于合成新型溴酚类化合物的研究,包括2-溴苯乙酮的衍生物,显示出对人类碳酸酐酶II的抑制作用,表明其作为各种疾病的药物候选物的潜力 (Balaydın等人,2012)。

化学合成和材料科学

2-(4-溴苯基)-3'-氰基苯乙酮还在化学合成和材料科学中找到应用。例如,4-溴苯乙酮的麦克默里偶联导致了意外的立体化结果,影响了合成方法的发展 (Daik et al., 1998)。此外,从4-(4-溴苯基)-4-氧基丁-2-烯酸,由溴苯乙酮衍生而来,合成新型杂环化合物展示了其在制备一系列具有潜在抗菌活性的杂环化合物中的实用性 (El-Hashash et al., 2015)。

属性

IUPAC Name |

3-[2-(4-bromophenyl)acetyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-14-6-4-11(5-7-14)9-15(18)13-3-1-2-12(8-13)10-17/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVSXKWLTBAMHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CC2=CC=C(C=C2)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642311 |

Source

|

| Record name | 3-[(4-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-3'-cyanoacetophenone | |

CAS RN |

898784-14-0 |

Source

|

| Record name | 3-[(4-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)